![molecular formula C9H12N6O B3728429 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B3728429.png)
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Übersicht
Beschreibung
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It was first synthesized in 1994 by scientists at Schering-Plough Research Institute and has since been used extensively in scientific research.
Wirkmechanismus
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 selectively binds to the adenosine A2A receptor, which is primarily found in the brain. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders. By blocking the receptor, 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 can modulate the release of neurotransmitters and potentially improve symptoms associated with these disorders.
Biochemical and Physiological Effects:
Studies have shown that 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 can modulate the release of dopamine, a neurotransmitter involved in the regulation of movement and mood. It has also been shown to have effects on other neurotransmitters such as glutamate and acetylcholine. In addition, 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 in lab experiments is its high selectivity for the adenosine A2A receptor, which allows for more specific targeting of this receptor. However, one limitation is that it may not fully replicate the effects of adenosine A2A receptor antagonists in vivo, as the receptor is also present in other tissues besides the brain.
Zukünftige Richtungen
Future research directions for 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 include investigating its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to fully understand the biochemical and physiological effects of 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 and its potential limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 has been used in various scientific studies to investigate the role of adenosine A2A receptors in different physiological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
8-piperazin-1-yl-1,7-dihydropurin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c16-8-6-7(11-5-12-8)14-9(13-6)15-3-1-10-2-4-15/h5,10H,1-4H2,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOGLVXNSEVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(N2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperazin-1-yl)-1H-purin-6(9H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.